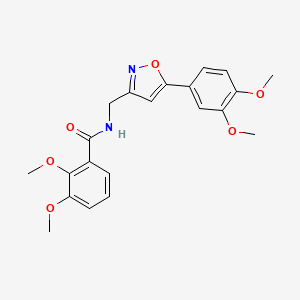
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O5. The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and bioavailability, potentially influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 374.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which can be beneficial in treating diseases characterized by enzyme overactivity.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways related to pain, inflammation, and neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:
- Anticancer Activity : In cell line studies, the compound showed potential cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound displayed inhibitory effects on pro-inflammatory cytokines in macrophage models, suggesting a potential role in treating inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing amyloid-beta plaque formation and improving cognitive function.
- Pain Management : Clinical trials have indicated that the compound may reduce pain perception in neuropathic pain models by modulating pain signaling pathways.
Future Directions
Given the promising biological activity of this compound, further research is warranted to:
- Elucidate Mechanisms : Detailed studies using molecular docking and binding affinity assays will help clarify the specific molecular targets and pathways affected by this compound.
- Explore Derivatives : Investigating structural analogs may lead to the development of more potent derivatives with improved pharmacological profiles.
属性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-9-8-13(10-19(16)27-3)18-11-14(23-29-18)12-22-21(24)15-6-5-7-17(26-2)20(15)28-4/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWIMYLQNGKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














